Specific Scientific Field: This application falls under the field of Clinical Chemistry.
Summary of the Application: An enzyme immunoassay (EIA) was developed for measuring 25-hydroxyvitamin D3 [25 (OH)D3] in serum. The EIA is based upon 25 (OH)D3 -3-hemisuccinate covalently coupled to secondary amino groups grafted onto the polystyrene surface of microtiter wells .
Methods of Application: Before EIA, 25 (OH)D3 is extracted from the serum samples by acetonitrile, and the redissolved extract is incubated with polyclonal rabbit antibody raised against 1,25-dihydroxyvitamin D3 -3-hemisuccinate conjugated to bovine serum albumin. Peroxidase-labeled antibody raised in goat against rabbit immunoglobulins is used for detection .
Results or Outcomes: The detection limit of the EIA was 4.4 μg/L; recovery 102%; on-plate CV 11%; within-run CV including extraction 12%, and between-run CV 15%. There was no clinically important cross-reactivity with other vitamin D metabolites .
Specific Scientific Field: This application is in the field of Stem Cell Research and Bone Tissue Engineering.
Summary of the Application: 25-Hydroxyvitamin D3 [25(OH)D3] has been found to induce osteogenic differentiation of human mesenchymal stem cells (hMSCs). This finding has potential for cell-based bone tissue engineering .
Methods of Application: The study evaluated the actions of 25(OH)D3 during osteogenesis of hMSCs in many aspects including cellular morphology, osteoblast-related gene expression, protein secretion, and mineralisation .
Results or Outcomes: The osteogenic markers, alkaline phosphatase, secreted phosphoprotein 1 (osteopontin), and bone gamma-carboxyglutamate protein (osteocalcin) are increased by 25(OH)D3 in a dose-dependent manner. Finally, mineralisation is significantly increased by 25(OH)D3 .
Specific Scientific Field: This application is in the field of Clinical Research.
Summary of the Application: A robust LC-MS/MS analytical method for the quantification of 25-hydroxyvitamin D2 and D3 in human plasma and serum for clinical research is reported .
Methods of Application: Samples of 50 μL of serum were protein precipitated using 150 μL of precipitant containing the internal standard. Precipitated samples were vortex-mixed, incubated for 10 min at 4 °C, vortex-mixed again, and then centrifuged. The supernatant was transferred to a clean vial for LC-MS/MS analysis .
Results or Outcomes: The method performance was evaluated in terms of linearity of response within the calibration ranges, carryover, accuracy, and intra- and inter-assay precision for both analytes .
Specific Scientific Field: This application is in the field of Cellular Biology and Pharmacology.
Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is a promising material for studying cellular functions, investigating metabolic pathways, and assessing therapeutic interventions.
Methods of Application: The specific methods of application can vary widely depending on the specific cellular function, metabolic pathway, or therapeutic intervention being studied.
Results or Outcomes: The outcomes of these studies can provide valuable insights into the roles of 25-Hydroxyvitamin D3 3-Hemisuccinate in various biological processes and its potential therapeutic applications.
Specific Scientific Field: This application is in the field of Nutrition Science.
Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate has been used in the enrichment or fortification of foods to tackle inadequate vitamin D status .
Methods of Application: Foods are enriched or fortified with 25-Hydroxyvitamin D3 3-Hemisuccinate. The enriched or fortified foods are then consumed, providing an increased intake of vitamin D .
Results or Outcomes: 25-Hydroxyvitamin D3 3-Hemisuccinate-enriched or fortified foods have been found to be more efficient at tackling inadequate vitamin D status than vitamin D3 .
Specific Scientific Field: This application is in the field of Analytical Chemistry.
Summary of the Application: 25-Hydroxyvitamin D3 3-Hemisuccinate is used in an analytical method that allows for the chromatographic resolution between 25-hydroxyvitamin D3 and its C-3 epimeric form .
Methods of Application: The method involves the use of chromatography, a technique used to separate mixtures. In this case, it is used to separate 25-hydroxyvitamin D3 and its C-3 epimeric form .
Results or Outcomes: The method ensures accurate quantitation of both vitamin D epimers .
25-Hydroxyvitamin D3 3-Hemisuccinate is a derivative of 25-hydroxyvitamin D3, which is the principal circulating form of vitamin D in the human body. This compound is characterized by the addition of a hemisuccinate group at the 3-position of the 25-hydroxyvitamin D3 molecule. The molecular formula for 25-hydroxyvitamin D3 3-hemisuccinate is C31H48O5, with a molecular weight of approximately 500.71 g/mol . This modification potentially enhances its solubility and bioavailability, making it a subject of interest in various biological and pharmaceutical applications.
There is no widely available research on the specific mechanism of action of 25(OH)D3-3HS. However, due to its structural similarity to 25(OH)D3, it is possible that it interacts with the vitamin D receptor (VDR) in cells, potentially influencing gene expression and cellular processes similar to 25(OH)D3 []. Further research is needed to elucidate the specific mechanism of action of 25(OH)D3-3HS.
The synthesis of 25-hydroxyvitamin D3 3-hemisuccinate typically involves the reaction of 25-hydroxyvitamin D3 with succinic anhydride in an inert organic solvent such as pyridine, under elevated temperatures (around 100°C) and an inert atmosphere to prevent degradation by light . The general reaction can be summarized as follows:
The resulting product can then undergo deprotection if necessary, using acidic agents to yield pure 25-hydroxyvitamin D3 3-hemisuccinate .
Research indicates that 25-hydroxyvitamin D3 3-hemisuccinate retains biological activity similar to that of its parent compound, 25-hydroxyvitamin D3. It has been shown to induce osteogenic differentiation in human mesenchymal stem cells, suggesting potential applications in bone tissue engineering. Additionally, this compound may interact with the vitamin D receptor, influencing gene expression related to calcium homeostasis and bone metabolism .
The synthesis methods for 25-hydroxyvitamin D3 3-hemisuccinate involve several steps:
This method is efficient and allows for the production of high-purity compounds suitable for research and application.
25-Hydroxyvitamin D3 3-hemisuccinate has several notable applications:
Several compounds share structural similarities with 25-hydroxyvitamin D3 3-hemisuccinate, including:
Compound Name | Structural Modification | Unique Features |
---|---|---|
1α,25-Dihydroxycholecalciferol | Hydroxyl groups at positions 1 and 25 | Most potent form of vitamin D; regulates calcium metabolism |
24,25-Dihydroxycholecalciferol | Hydroxyl group at position 24 | Involved in bone health but less potent than 1α,25-dihydroxycholecalciferol |
1α-Hydroxycholecalciferol | Hydroxyl group at position 1 | Used therapeutically for conditions like renal osteodystrophy |
Cholecalciferol (Vitamin D3) | No hydroxyl modifications | Precursor to all active forms of vitamin D |
The uniqueness of 25-hydroxyvitamin D3 3-hemisuccinate lies in its specific modification at the C-3 position, which may enhance its solubility and bioactivity compared to other forms . This feature potentially makes it more effective in certain applications such as food fortification and therapeutic interventions.
25-Hydroxyvitamin D3 3-Hemisuccinate is a synthetic derivative of calcidiol (25-hydroxyvitamin D3), conjugated with a hemisuccinate group. Its systematic IUPAC name is 4-(((S,Z)-3-(2-((1R,3aS,7aR,E)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)-4-oxobutanoic acid.
The molecular formula is C₃₁H₄₈O₅, with a molecular weight of 500.71 g/mol. This compound is also known by synonyms such as 3-heMisuccinate-25-hydroxyvitaMin D3 and EX-A5470.
Quantitative NMR (qNMR) studies have been instrumental in characterizing the structure and stability of vitamin D metabolites, including derivatives like 25-hydroxyvitamin D3 3-hemisuccinate. Key findings include:
No crystallographic data specific to 25-hydroxyvitamin D3 3-hemisuccinate are available in the literature. However, structural analogs of vitamin D derivatives (e.g., calcitriol) suggest that the A-ring adopts a cis-configuration, and the C- and D-rings form a chair-like conformation in the solid state. Computational modeling aligns with these observations, indicating a planar arrangement of the conjugated triene system.
The hemisuccinate group introduces potential tautomerism at the α-carbon, though experimental evidence for keto-enol equilibria is limited. The ester linkage (C-O-CO-) and carboxylic acid moiety (COOH) dominate the compound’s reactivity, favoring a single tautomeric form in solution.
The molecule contains six stereocenters:
This stereochemical diversity arises from the vitamin D3 scaffold and the hemisuccinate conjugation, which lock the molecule into a specific conformation critical for receptor binding or immunological applications.
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Methanol | High | Preferred for NMR and HPLC analysis |
Water | Low | Requires surfactants or organic co-solvents |
DMSO | Moderate | Used in bioassays |
The compound’s solubility is influenced by the hydrophobic vitamin D3 core and the polar hemisuccinate group, which creates amphiphilic properties.
Stability studies using qNMR reveal that degradation products include 3-epi-25-hydroxyvitamin D3 and aldehydes, likely formed via radical-mediated pathways.